molecular formula C10H15FN2 B13586831 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline

2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline

Cat. No.: B13586831
M. Wt: 182.24 g/mol
InChI Key: AUOGHYHMKJYKSE-UHFFFAOYSA-N
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Description

2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom, two dimethyl groups, and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Hydroxide ions, alkoxide ions

Major Products Formed

Scientific Research Applications

2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N,N-dimethyl-2-nitroaniline
  • N,N-Dimethyl-4-fluoro-2-nitroaniline
  • 2-Fluoro-4-methylaniline

Uniqueness

2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline is unique due to the presence of both a fluorine atom and a methylamino group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the design of enzyme inhibitors and fluorescent probes .

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

2-fluoro-N,N-dimethyl-4-(methylaminomethyl)aniline

InChI

InChI=1S/C10H15FN2/c1-12-7-8-4-5-10(13(2)3)9(11)6-8/h4-6,12H,7H2,1-3H3

InChI Key

AUOGHYHMKJYKSE-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)N(C)C)F

Origin of Product

United States

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